molecular formula C19H22ClNO3 B6278649 rac-(3R,4S)-1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans CAS No. 2055840-01-0

rac-(3R,4S)-1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans

Cat. No.: B6278649
CAS No.: 2055840-01-0
M. Wt: 347.8
InChI Key:
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Description

Rac-(3R,4S)-1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans is a chiral compound with significant pharmacological and chemical interest. This compound possesses a pyrrolidine ring with specific stereochemistry and is commonly explored for its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of rac-(3R,4S)-1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans involves several synthetic steps:

  • Starting Materials: : Benzylamine, 4-methoxybenzaldehyde, and suitable chiral catalysts.

  • Cyclization: : Formation of the pyrrolidine ring through a cyclization reaction.

  • Functional Group Introduction: : Introduction of the carboxylic acid group through carboxylation reactions.

  • Stereoselective Synthesis: : Use of chiral catalysts or reagents to ensure the desired (3R,4S) configuration.

  • Hydrochloride Formation: : Conversion to the hydrochloride salt for increased stability and solubility.

Industrial Production Methods

Industrial production scales up the laboratory methods using continuous flow chemistry or batch processes. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for high yield and purity. Large-scale synthesis may involve automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Conversion of the methoxy group to more reactive functionalities.

  • Reduction: : Possible reduction of the carboxylic acid group under certain conditions.

  • Substitution: : Electrophilic or nucleophilic substitution reactions involving the benzyl or methoxy groups.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

  • Reduction: : Metal hydrides like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: : Halogenating agents, nucleophiles like alkoxides, or electrophiles for substitution reactions.

Major Products

  • Oxidation: : Formation of aldehydes, ketones, or carboxylic acids from the methoxy group.

  • Reduction: : Formation of alcohols or reduced derivatives of the carboxylic acid group.

  • Substitution: : Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules: : Used as an intermediate in the synthesis of more complex organic compounds.

  • Chiral Catalysts: : Exploration of its potential as a chiral ligand in asymmetric synthesis.

Biology

  • Enzyme Inhibition: : Investigation of its role in inhibiting specific enzymes.

  • Receptor Binding Studies: : Research into its binding affinity to various biological receptors.

Medicine

  • Drug Development: : Potential use as a lead compound in the development of new therapeutic agents.

  • Pharmacological Studies: : Studies on its pharmacokinetics and pharmacodynamics.

Industry

  • Material Science: : Possible applications in the development of new materials with unique properties.

  • Catalysis: : Use in catalytic processes for industrial chemical reactions.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Enzyme Interaction: : Binding to and inhibiting specific enzymes involved in metabolic pathways.

  • Receptor Binding: : Interaction with biological receptors to modulate physiological responses.

  • Molecular Pathways: : Involvement in signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Unique Features

  • Stereochemistry: : The (3R,4S) configuration provides unique interactions with biological molecules.

  • Functional Groups: : The combination of benzyl, methoxy, and carboxylic acid groups imparts specific reactivity and functionality.

List of Similar Compounds

  • (3S,4R)-1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

  • (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride

  • (3R,4S)-1-Benzyl-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

Each of these compounds varies in their stereochemistry or substitution pattern, leading to different biological and chemical properties.

And there you have it, the full breakdown of this fascinating compound! Anything else you'd like to explore?

Properties

CAS No.

2055840-01-0

Molecular Formula

C19H22ClNO3

Molecular Weight

347.8

Purity

95

Origin of Product

United States

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